(S)-4-(1-Aminoethyl)benzene-1,2-diol

Adrenergic pharmacology Receptor subtype selectivity Stereochemical SAR

(S)-4-(1-Aminoethyl)benzene-1,2-diol is the enantiopure (S)-form of α-methyldopamine, a chiral catecholamine critical for stereospecific pharmacological studies. Unlike the (R)-enantiomer, this compound exhibits 23-fold selectivity for α2- over α1-adrenoceptors and is the exclusive substrate for dopamine-β-hydroxylase, enabling targeted investigation of α2-adrenergic mechanisms, β2-mediated cardiovascular responses, and false neurotransmitter pathways. Procuring the (S)-enantiomer is essential for experimental reproducibility; racemic mixtures or the (R)-form cannot substitute in receptor-subtype-specific assays or metabolic fate studies.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13624356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminoethyl)benzene-1,2-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1
InChIKeyHLADORYGYPYJHO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminoethyl)benzene-1,2-diol Procurement: Stereochemically Defined Catecholamine for Adrenergic Research


(S)-4-(1-Aminoethyl)benzene-1,2-diol, the (S)-enantiomer of α‑methyldopamine (α‑MeDA), is a chiral catecholamine belonging to the β‑phenethylamine family. It is formally the α‑methyl analog of dopamine, differing by a single methyl substituent at the benzylic carbon whose absolute configuration critically governs its pharmacodynamic profile. As a metabolite of 3,4‑methylenedioxymethamphetamine (MDMA) and a structural congener of endogenous catecholamines, the compound has been employed as a stereochemical probe for α‑adrenergic receptor subtype selectivity, adrenoceptor‑mediated cardiovascular responses, and stereospecific enzymatic hydroxylation [1][2]. Its procurement in enantiopure form is essential because the (R)-enantiomer and the racemate exhibit markedly divergent pharmacological behaviors, making the (S)-form the definitive tool for mechanistic studies where stereochemical preference dictates experimental outcomes.

Why (S)-4-(1-Aminoethyl)benzene-1,2-diol Cannot Be Substituted by the (R)-Enantiomer or Racemate


The (S)- and (R)-enantiomers of 4-(1-aminoethyl)benzene-1,2-diol are not interchangeable in pharmacological research because the stereochemistry at the α‑carbon dictates receptor subtype selectivity, enzymatic processing, and functional agonism. The (S)-enantiomer displays a 23‑fold selectivity for α2‑adrenoceptors over α1‑adrenoceptors, whereas the (R)-enantiomer shows no subtype discrimination [1]. Furthermore, the (S)-enantiomer is the exclusive substrate for stereospecific dopamine‑β‑hydroxylase, undergoing conversion to α‑methylnorepinephrine in vivo, while the (R)-enantiomer is hydroxylated only to a negligible extent [2][3]. These fundamental differences preclude the use of racemic mixtures or the incorrect enantiomer in any study designed to isolate α2‑adrenergic effects, investigate false‑transmitter mechanisms, or profile catecholamine metabolism. Procurement of the specified (S)-enantiomer is therefore a requirement for experimental reproducibility and valid data interpretation.

Quantitative Differentiation of (S)-4-(1-Aminoethyl)benzene-1,2-diol Against Its Closest Analogs


α2-Adrenoceptor Subtype Selectivity: (S)-Enantiomer 23-Fold Selective vs. (R)-Enantiomer Non-Selective

In functional tissue assays, the α-adrenergic effects of the stereoisomers of α-methyldopamine were evaluated in guinea pig aorta (α1) and field-stimulated guinea pig ileum (α2). The α1-adrenergic receptor did not distinguish between the stereoisomers. In marked contrast, the α2-adrenergic receptor displayed a dramatic stereochemical preference for 2S(+)-α-methyldopamine. 2S(+)-α-methyldopamine was 23‑fold selective for α2-adrenoceptors, while 2R(−)-α-methyldopamine demonstrated no α-receptor subtype specificity [1]. This establishes a clear functional advantage of the (S)-enantiomer for studies targeting α2-receptors.

Adrenergic pharmacology Receptor subtype selectivity Stereochemical SAR

Pronounced β2-Adrenoceptor Agonism: (S)-Enantiomer Exhibits Superior β2 Activity in Pithed Rat Model

The cardiovascular effects of (R)-α-methyldopamine and (S)-α-methyldopamine were characterized in the pithed normotensive rat. Adrenoceptor subtype activities were identified using selective antagonists: prazosin (α1), rauwolscine (α2), atenolol (β1), and ICI 118,551 (β2). The α‑methyl substitution induced pronounced β2‑agonistic properties especially for the (S)-enantiomer, which also displayed selectivity for α2‑adrenoceptors. The (R)-enantiomer did not exhibit comparably pronounced β2‑agonism [1]. This differential β2‑activity is a key discriminator for cardiovascular research.

Cardiovascular pharmacology β2-Adrenoceptor Stereoselective agonism

Stereospecific β-Hydroxylation: Only the (S)-Enantiomer Is Converted to α-Methylnorepinephrine In Vivo

Each enantiomorph of α‑methyldopamine was administered intravenously to mice, and hearts were subsequently analyzed for noradrenaline and α‑methylnoradrenaline. S(+)-α-methyldopamine was converted to α‑methylnoradrenaline, which displaced endogenous noradrenaline. In contrast, no α‑methylnoradrenaline could be detected after administration of R(−)-α-methyldopamine, demonstrating absolute stereospecificity of the β‑hydroxylation step [1]. This finding is reinforced by medicinal chemistry texts noting that the (R)-enantiomer is hydroxylated only to a negligible extent [2].

Catecholamine metabolism Dopamine-β-hydroxylase Stereoselective biotransformation

Platelet α2-Adrenoceptor Inhibitory Potency: (S)-Enantiomer 4-Fold Higher pKB than (R)-Enantiomer

The concentration-dependent effects of catecholamines on human platelet function were examined. While both S(+)-α-methyldopamine and R(−)-α-methyldopamine exhibited comparable aggregatory potency (pD2 = 4.3), the enantiomers diverged significantly in their ability to block norepinephrine-induced aggregation. The inhibitory rank order gave pKB values of S(+)-α-methyldopamine (5.0) vs. R(−)-α-methyldopamine (4.4), a 4‑fold higher antagonist potency for the (S)-enantiomer at platelet α2‑adrenoceptors [1].

Platelet aggregation α2-Adrenoceptor antagonism Functional antagonism assay

False-Transmitter Release Profile: (R)-Enantiomer More Efficient Noradrenaline Releaser, (S)-Enantiomer Selective Metabolite Generator

Despite the (S)-enantiomer being the exclusive substrate for β‑hydroxylation to α‑methylnorepinephrine, the (R)-enantiomer was paradoxically found to be more efficient at releasing endogenous noradrenaline from cardiac sympathetic nerve terminals. S(+)-α-methyldopamine underwent metabolic conversion and replacement of noradrenaline with α‑methylnoradrenaline, whereas R(−)-α-methyldopamine acted primarily as a direct noradrenaline‑releasing agent without metabolic activation [1]. This dual mechanism means the enantiomers are not functionally redundant in models of false‑transmitter dynamics.

False neurotransmitter Noradrenaline release Sympathetic nerve function

Brain Stereoselective Decarboxylation and Transporter Recognition: Only (S)-Enantiomer Metabolized In Vivo

The metabolic fate of (S)- and (R)-α-methyldopa (the prodrug of α‑methyldopamine) was examined in rat brain. Brain transport was highly stereoselective for the (S)-enantiomer. After direct intracerebroventricular administration of (S)-α-MD, endogenous catecholamines were replaced by α‑methylated compounds, whereas (R)-α-MD produced no detectable metabolism. These results demonstrate that only the (S)‑enantiomer serves as a substrate for the decarboxylation and subsequent metabolic steps that generate α‑methyldopamine and α‑methylnorepinephrine in the CNS [1]. Since (S)-4-(1-aminoethyl)benzene-1,2-diol is the direct decarboxylation product of (S)-α-methyldopa, this stereoselectivity directly constrains which enantiomer of the downstream amine is relevant for CNS studies.

CNS pharmacology Stereoselective transport L-Amino acid decarboxylase

Optimal Application Scenarios for (S)-4-(1-Aminoethyl)benzene-1,2-diol Based on Verified Differentiation Evidence


α2-Adrenoceptor Subtype Selectivity Profiling

In vitro functional assays (guinea pig ileum or similar smooth muscle preparations) requiring a selective α2-adrenoceptor agonist should employ the (S)-enantiomer of 4-(1-aminoethyl)benzene-1,2-diol. The 23‑fold selectivity for α2‑ over α1‑adrenoceptors, documented by Ruffolo and Waddell [4], ensures that observed pharmacological responses are attributable to α2‑receptor activation with minimal α1‑cross‑reactivity. The (R)-enantiomer, by contrast, cannot discriminate between these subtypes and is unsuitable for receptor‑subtype‑specific studies.

Cardiovascular β2-Adrenoceptor Mechanism Studies

The (S)-enantiomer is the appropriate tool for investigating β2‑adrenoceptor‑mediated cardiovascular effects in vivo, as demonstrated in the pithed normotensive rat model where pronounced β2‑agonistic properties were specific to this stereoisomer [4]. Researchers studying vasodilatory β2‑responses or β2‑mediated chronotropic/inotropic effects should not substitute the (R)-enantiomer or racemate, which lack this pronounced β2‑activity.

False-Transmitter and Catecholamine Turnover Investigations

For studies examining the metabolic fate of catecholamines and the formation of false neurotransmitters, the (S)-enantiomer is required. Carlsson et al. demonstrated that only S(+)-α-methyldopamine undergoes stereospecific β‑hydroxylation by dopamine‑β‑hydroxylase to form α‑methylnorepinephrine in vivo [4]. The (R)-enantiomer is not a substrate for this enzyme and thus cannot be used to model metabolite‑mediated displacement of endogenous noradrenaline. Investigators focused on direct noradrenaline release as a distinct mechanism may alternatively select the (R)-enantiomer, but metabolic pathway studies demand the (S)-form.

Human Platelet α2-Adrenoceptor Antagonist Screening

Ex vivo platelet aggregation assays screening for α2‑adrenoceptor antagonists will benefit from the 4‑fold higher inhibitory potency of the (S)-enantiomer (pKB = 5.0 vs. 4.4 for the (R)-form) [4]. This improved potency reduces the quantity of compound required per assay well and enhances Z′‑factor discrimination in high‑throughput screening formats, making (S)-4-(1-aminoethyl)benzene-1,2-diol the cost‑effective choice for platelet receptor profiling despite potentially higher per‑milligram procurement cost.

Quote Request

Request a Quote for (S)-4-(1-Aminoethyl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.